molecular formula C13H19N3O B2773035 5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide CAS No. 510764-27-9

5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide

Cat. No.: B2773035
CAS No.: 510764-27-9
M. Wt: 233.315
InChI Key: ZSFUVIVVIUJUAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.3 g/mol . This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide typically involves the reaction of 5-amino-2-nitrobenzoic acid with 4-methylpiperidine under specific conditions. The nitro group is reduced to an amino group, and the carboxylic acid is converted to an amide .

Industrial Production Methods

The process would include steps for purification and quality control to ensure the compound meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid
  • 5-Amino-2-(4-methyl-1-piperidinyl)benzoic acid

Uniqueness

5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in chemical reactions and applications in various fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

5-amino-2-(4-methylpiperidin-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9-4-6-16(7-5-9)12-3-2-10(14)8-11(12)13(15)17/h2-3,8-9H,4-7,14H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFUVIVVIUJUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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